tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate
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Overview
Description
tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a pent-4-enoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-aminobutyrate
- tert-Butyl (2S)-2-amino-3-phenylpropanoate
- tert-Butyl (2S)-2-amino-4-phenylbutanoate
Uniqueness
tert-Butyl (2S)-2-amino-5-phenylpent-4-enoate is unique due to its specific structural features, including the presence of a phenyl group and a pent-4-enoate backbone. These features confer distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
923276-09-9 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13(16)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11,16H2,1-3H3/t13-/m0/s1 |
InChI Key |
RHFGAHFKEHUQLD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC=CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=CC1=CC=CC=C1)N |
Origin of Product |
United States |
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